molecular formula C22H29NO9 B1215089 二氢可待因酒石酸盐 CAS No. 5965-13-9

二氢可待因酒石酸盐

货号 B1215089
CAS 编号: 5965-13-9
分子量: 451.5 g/mol
InChI 键: ZGSZBVAEVPSPFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Dihydrocodeine bitartrate synthesis involves complex chemical processes. The literature suggests various synthetic pathways for similar compounds, indicating potential methods for dihydrocodeine bitartrate synthesis. For example, dihydrochalcones compounds are synthesized through chalcone hydrogenation or reactions of acetophenone with benzyl halide, which could hint at analogous steps in dihydrocodeine synthesis given their structural similarities (Meng Li-cong, 2007).

Molecular Structure Analysis

The molecular structure of dihydrocodeine bitartrate is characterized by its semi-synthetic opioid framework, which is derived from morphine. Studies on related compounds, such as dihydropyrimidinones, highlight the importance of molecular configuration and substitution patterns in determining biological activity, suggesting that similar structural analyses are critical for understanding dihydrocodeine bitartrate's efficacy and mechanism of action (V. Sharma & S. Singh, 2017).

Chemical Reactions and Properties

Dihydrocodeine bitartrate undergoes various chemical reactions, reflecting its complex chemical nature. For instance, studies on dihydropyrimidinones scaffold indicate that these compounds participate in multi-component reactions, which could mirror the reactivity patterns of dihydrocodeine bitartrate in pharmaceutical synthesis and degradation processes (Shaik Khasimbi et al., 2020).

Physical Properties Analysis

The physical properties of dihydrocodeine bitartrate, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. Research on related compounds, like dihydropyrimidinones, emphasizes the significance of these properties in drug design and delivery, suggesting that similar considerations are relevant for dihydrocodeine bitartrate (Aline de Fátima Silva Lago et al., 2023).

Chemical Properties Analysis

The chemical properties of dihydrocodeine bitartrate, including reactivity, stability, and interaction with biological molecules, are crucial for its pharmacological profile. Insights into the chemical behavior of similar opioid derivatives can provide a framework for understanding dihydrocodeine bitartrate's interactions in the body and its metabolism (R. N. Rao et al., 2017).

科学研究应用

镇痛应用

二氢可待因酒石酸盐主要用于其镇痛特性。它是一种合成的阿片类镇痛药,由于其对阿片受体的激动作用,模拟了内源性阿片肽的作用。它对 mu 受体的刺激产生镇痛等麻醉作用,使其适用于中度至中度剧烈疼痛的缓解。据报道,它的效力是可待因的两倍,在镇痛作用方面拥有吗啡三分之一的效力 (二氢可待因酒石酸盐,2020)

用于术后疼痛管理

二氢可待因也用于管理术后疼痛。它的结构和药代动力学与可待因相似,使其成为治疗术后疼痛的可行选择。2000 年更新的 Cochrane 综述强调了它在这一背景下的使用,强调需要评估不同治疗(包括二氢可待因)造成的相对疗效和危害 (Moore、Edwards、Derry 和 McQuay,2000)

药物制剂研究

在药学领域,二氢可待因酒石酸盐已对其纳入缓释制剂中进行了研究。Choi 等人(2003 年)的一项研究设计并评估了一种可直接压缩的亲水性聚(环氧乙烷)基质,用于二氢可待因酒石酸盐的口服缓释。这项研究对于开发这种阿片类镇痛药的缓释制剂具有重要意义 (Choi、Lee 和 Choi,2003)

生物利用度研究

二氢可待因酒石酸盐在各种制剂中的生物利用度一直是研究的主题。例如,Choi 等人(2003 年)的研究还表明,所开发的缓释制剂的生物利用度与市售产品 DHC Continus® 相似,这对于确保治疗效果至关重要 (Choi、Lee 和 Choi,2003)

代谢物和受体亲和力研究

已经对二氢可待因的代谢物及其对阿片受体的亲和力进行了进一步的研究。Schmidt 等人(2002 年)评估了二氢可待因及其代谢物对 mu、delta 和 kappa 阿片受体的亲和力,提供了对其药理作用的见解,并有助于理解其作用机制 (Schmidt 等人,2002)

安全和危害

Dihydrocodeine bitartrate exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Life-threatening respiratory depression and death have occurred in children who received codeine . Dihydrocodeine may impair the mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a car or operating machinery .

未来方向

Dihydrocodeine bitartrate is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain , breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .

属性

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSZBVAEVPSPFM-HYTSPMEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975047
Record name Dihydrocodeine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocodeine bitartrate

CAS RN

5965-13-9
Record name Dihydrocodeine bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5965-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocodeine Bitartrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocodeine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5α-epoxy-6α-hydroxy-3-methoxy-17-methylmorphinan hydrogen [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCODEINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LXS95BSA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocodeine bitartrate
Reactant of Route 2
Dihydrocodeine bitartrate
Reactant of Route 3
Dihydrocodeine bitartrate
Reactant of Route 4
Dihydrocodeine bitartrate
Reactant of Route 5
Dihydrocodeine bitartrate
Reactant of Route 6
Dihydrocodeine bitartrate

Citations

For This Compound
242
Citations
SU Choi, J Lee, Y Wook Choi - Drug development and industrial …, 2003 - Taylor & Francis
The purpose of this study was to design and evaluate a directly compressible hydrophilic poly(ethylene oxide) (PEO) matrix for the oral sustained delivery of dihydrocodeine bitartrate (…
Number of citations: 55 www.tandfonline.com
M SWERDLOW, FF FOLDES - British Journal of Anaesthesia, 1958 - Elsevier
… Following this, at zero time, 1.5 mg/kg dihydrocodeine bitartrate was injected intravenously in 30 seconds. All measurements were repeated at 3, 6, 10 and 15 minutes after the injection …
Number of citations: 4 www.sciencedirect.com
JD Myers - American Journal of Obstetrics and Gynecology, 1958 - Elsevier
A preliminary clinical evaluation of dihydrocodeine bitartrate in normal parturition … medication with mini- mal side effects, dihydrocodeine bitartrate, an old drug widely used as an …
Number of citations: 16 www.sciencedirect.com
W Leppert - Current Drug Metabolism, 2010 - ingentaconnect.com
… [25] Palmer, RN; Eade, OE; O’Shea, PJ; Cuthbert, MF; Lond, MB Incidence of unwanted effects of dihydrocodeine bitartrate in healthy volunteers. Lancet, 1966, 620-621. [26] Freye, E.; …
Number of citations: 24 www.ingentaconnect.com
SL Yang, LO Wilken, CR Clark - Drug Development and Industrial …, 1985 - Taylor & Francis
A method for the simultaneous quantitation of aspirin, caffeine, dihydrocodeine bitartrate and promethazine HCl was developed using reversed-phase, solvent-programming high-…
Number of citations: 15 www.tandfonline.com
I Jurna - Chronischer Schmerz—Therapiekonzepte: V …, 1989 - Springer
Dihydrocodein wurde von Skita und Franck [22] 1911 synthetisiert. Es leitet sich formell vom Codein ab, das im Vergleich zu Morphin eine geringere Affinität zu Opiatrezeptoren hat. Die …
Number of citations: 6 link.springer.com
S Ammon, U Hofmann, EU Griese… - British journal of …, 1999 - Wiley Online Library
Aims The pharmacokinetics of dihydrocodeine (DHC) and its active metabolite dihydromorphine (DHM) were assessed after a single oral dose of DHC and after increasing doses of …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
J LEVIN - Anaesthesia, 1958 - academia.edu
The present trend towards the wider adoption of supplemented nitrous oxide-oxygen anaesthesia, has intensified the study of new intravenous analgesic drugs. Though pethidine is at …
Number of citations: 3 www.academia.edu
MA Korany, MM Bedair, A El-Gindy - Journal de Pharmacie de …, 1990 - europepmc.org
… of chlorpheniramine maleate, dihydrocodeine bitartrate and ephedrine hydrochloride in a … -differential spectrophotometry, while dihydrocodeine bitartrate was directly determined using …
Number of citations: 11 europepmc.org
FJ Rowell, RA Seymour, MD Rawlins - European journal of clinical …, 1983 - Springer
… Each subject was given a 5 rain intravenous infusion of dihydrocodeine bitartrate 30rag of dihydrocodeine in 0.6ml sterile saline through an indwelling catheter inserted into a conve…
Number of citations: 59 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。